molecular formula C13H16N2O2 B8739025 N-(4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

N-(4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B8739025
M. Wt: 232.28 g/mol
InChI Key: RDCPFYNHRQUNEW-UHFFFAOYSA-N
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Description

N-(4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(4,4-dimethyl-2-oxo-1,3-dihydroquinolin-7-yl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-8(16)14-9-4-5-10-11(6-9)15-12(17)7-13(10,2)3/h4-6H,7H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

RDCPFYNHRQUNEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CC(=O)N2)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

23.2 g. (0.1 mole) N-acetyl-3-(3,3-dimethylacryloylamino)-aniline, 92.8 g. aluminium chloride and 60 g. sodium chloride are well mixed up and heated to 100° C. for 2 hours. Thereafter, the reaction mixture is mixed with ice, briefly stirred and the crystallisate filtered off with suction. Yield 21.4 g. (92% of theory); m.p. 273°-278° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The mixture of 3,3-dimethyl-6-nitroindoline 3-Methyl-but-2-enoic acid (3-acetylamino-phenyl)-amide (1.05 g, 4.52 mmol) and AlCl3 (5.0 g, 37.5 mmol, Aldrich, 99.99%) in 50 ml of anhydrous chlorobenzene was stirred at 120° C. (oil bath temperature) under N2 overnight, cooled to RT, poured into 10 ml of ice cold HCl, stirred for 30 min, and extracted with EtOAc. The organic portions were combined, washed with brine, dried with Na2SO4, filtered, condensed, and purified by flash column chromatography (1% of MeOH in CH2Cl2). The titled compound was obtained as an off-white solid. MS (ES+): 233.2 (M+H)+. Calc'd for C13H16N2O2—232.28.
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3,3-dimethyl-6-nitroindoline 3-Methyl-but-2-enoic acid (3-acetylamino-phenyl)-amide
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